An In-depth Technical Guide to the Physical and Chemical Properties of 12H-Benzofuro[2,3-a]carbazole
An In-depth Technical Guide to the Physical and Chemical Properties of 12H-Benzofuro[2,3-a]carbazole
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of 12H-Benzofuro[2,3-a]carbazole, a noteworthy heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. As a fused system incorporating both carbazole and benzofuran moieties, it presents a unique electronic and structural framework. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its synthesis, spectroscopic characterization, and predicted physicochemical properties. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust predictive overview and details established experimental protocols for its characterization.
Introduction
The fusion of distinct heterocyclic systems is a potent strategy in the design of novel molecules with tailored properties. 12H-Benzofuro[2,3-a]carbazole represents a compelling example of this approach, integrating the electron-rich carbazole nucleus with the versatile benzofuran scaffold. Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and strong fluorescence, making them integral components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Benzofuran moieties are also prevalent in a wide array of biologically active compounds. The amalgamation of these two pharmacophores in 12H-Benzofuro[2,3-a]carbazole is anticipated to yield a molecule with unique photophysical, electrochemical, and biological characteristics, making it a target of interest for further investigation.
This guide will systematically explore the known and predicted properties of 12H-Benzofuro[2,3-a]carbazole, providing a foundational understanding for researchers seeking to synthesize, characterize, and utilize this compound.
Molecular Structure and Identification
The core structure of 12H-Benzofuro[2,3-a]carbazole consists of a carbazole ring system fused with a benzofuran ring at the [2,3-a] position. This fusion results in a rigid, planar pentacyclic aromatic system.
Diagram: Chemical Structure of 12H-Benzofuro[2,3-a]carbazole
Caption: 2D structure of 12H-Benzofuro[2,3-a]carbazole.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 12H-[2]benzofuro[2,3-a]carbazole | PubChem[3] |
| CAS Number | 1338919-70-2 | ChemicalBook[4] |
| Molecular Formula | C₁₈H₁₁NO | PubChem[3] |
| Molecular Weight | 257.29 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 | PubChem[3] |
| InChIKey | DZINJFQFEBORIC-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Reactivity
While a specific, optimized synthesis for 12H-Benzofuro[2,3-a]carbazole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fused heterocyclic systems. A potential approach involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic strategy would involve the construction of the benzofuran moiety onto a pre-existing carbazole framework or vice versa. One such proposed pathway is outlined below.
Diagram: Proposed Synthesis of 12H-Benzofuro[2,3-a]carbazole
Caption: A plausible synthetic route to 12H-Benzofuro[2,3-a]carbazole.
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of a benzofuro-fused carbazole system, adapted from similar reported procedures.[5]
Step 1: Synthesis of the Precursor
-
To a solution of carbazole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add a solution of an appropriate acylating agent (e.g., 2-bromoacetyl bromide) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the key intermediate.
Step 2: Cyclization to Form the Benzofuran Ring
-
Combine the intermediate from Step 1 with a cyclizing agent such as polyphosphoric acid.
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Physical Properties
The physical properties of 12H-Benzofuro[2,3-a]carbazole are largely predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source/Method |
| Boiling Point | 506.8 ± 23.0 °C | ChemicalBook (Predicted) |
| Density | 1.375 ± 0.06 g/cm³ | ChemicalBook (Predicted) |
| LogP | 5.1 | PubChem (Computed, XLogP3)[3] |
| Polar Surface Area | 28.9 Ų | PubChem (Computed)[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF, with limited solubility in non-polar solvents and insolubility in water. | Analogy to similar polycyclic aromatic hydrocarbons. |
Chemical and Spectroscopic Properties
The extended π-conjugated system of 12H-Benzofuro[2,3-a]carbazole is expected to give rise to distinct spectroscopic and electrochemical properties.
Spectroscopic Characterization
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The N-H proton of the carbazole moiety would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O. The protons on the fused aromatic rings would exhibit characteristic coupling patterns (doublets, triplets, and multiplets) depending on their substitution.[6][7]
-
¹³C NMR: The carbon-13 NMR spectrum would display a number of signals corresponding to the aromatic carbons in the range of δ 110-140 ppm. The carbons directly attached to the nitrogen and oxygen atoms would appear at more downfield shifts.[6][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
5.1.2. UV-Visible and Fluorescence Spectroscopy
The extended conjugation of the molecule suggests that it will absorb in the UV region and likely exhibit fluorescence.
-
UV-Visible Absorption: Based on related fused-ring carbazole derivatives, 12H-Benzofuro[2,3-a]carbazole is expected to exhibit strong absorption bands in the UV region, likely with maxima between 300 and 400 nm, corresponding to π-π* transitions.[1][9]
-
Fluorescence Emission: Many carbazole derivatives are known to be highly fluorescent. Upon excitation at its absorption maximum, 12H-Benzofuro[2,3-a]carbazole is predicted to emit in the blue or blue-green region of the spectrum. The fluorescence quantum yield is expected to be influenced by the rigidity of the fused ring system.[9][10][11]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer, exciting the sample at its absorption maximum.
Thermal Properties
The rigid, polycyclic aromatic structure of 12H-Benzofuro[2,3-a]carbazole suggests high thermal stability.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td). For analogous benzocarbazole derivatives, decomposition temperatures (corresponding to 5% weight loss) are often observed in the range of 270-462 °C.[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point (Tm) and glass transition temperature (Tg). Related carbazole derivatives often exhibit high glass transition temperatures, indicative of good morphological stability.[12]
Experimental Protocol: Thermal Analysis
-
TGA: Place a small, accurately weighed sample (5-10 mg) into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
-
DSC: Place a small sample (2-5 mg) into a DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, cool it, and then reheat it to observe the thermal transitions.
Electrochemical Properties
The electron-rich nature of the carbazole moiety suggests that 12H-Benzofuro[2,3-a]carbazole will be electrochemically active.
-
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the molecule. Carbazole derivatives typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a radical cation.[2][13] From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a three-electrode setup (working, reference, and counter electrodes). Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram and use them to calculate the HOMO and LUMO energy levels, often referenced to the ferrocene/ferrocenium redox couple.[2]
Diagram: Experimental Workflow for Physicochemical Characterization
Caption: A general workflow for the synthesis and characterization of 12H-Benzofuro[2,3-a]carbazole.
Potential Applications
Given the properties of its constituent moieties, 12H-Benzofuro[2,3-a]carbazole and its derivatives hold promise in several areas:
-
Organic Electronics: The predicted high thermal stability and potential for efficient charge transport make it a candidate for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), either as an emissive material, a host material, or a hole-transporting layer.[1]
-
Drug Development: The carbazole and benzofuran scaffolds are present in numerous biologically active molecules. The fused system could be explored for its potential as an anticancer, antimicrobial, or antiviral agent.
-
Fluorescent Probes: The anticipated fluorescence of this molecule could be harnessed in the development of chemical sensors and biological imaging agents.
Conclusion
12H-Benzofuro[2,3-a]carbazole is a fascinating heterocyclic compound with a rich potential for scientific exploration. While direct experimental data remains scarce, this technical guide has provided a comprehensive overview of its predicted physical and chemical properties based on a thorough analysis of related compounds. The proposed synthetic route and detailed experimental protocols for characterization offer a solid foundation for researchers to further investigate this promising molecule. The unique combination of the carbazole and benzofuran ring systems positions 12H-Benzofuro[2,3-a]carbazole as a valuable target for future research in both materials science and medicinal chemistry.
References
-
Battal, A., Tavasli, M., Altinolcek, N., & Oner, S. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Conference on Basic Sciences and Technology (ICBAST). [Link]
-
Beilstein Journals. (n.d.). Synthesis, crystal structures and properties of carbazole-based[13]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 12H-Benzofuro[2,3-a]carbazole. National Center for Biotechnology Information. [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Advances, 13(28), 19335-19356. [Link]
-
El-Shishtawy, R. M., Asiri, A. M., & El-Nahas, A. M. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution–deconvolution Transforms. International Journal of Electrochemical Science, 8, 1143-1156. [Link]
-
Singh, S., Singh, N., & Singh, J. (2018). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Heliyon, 4(11), e00940. [Link]
-
Cao, H., Dou, M., Lyu, Z., Wang, Y., Pedersen, C. M., & Qiao, Y. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Green Energy & Environment. [Link]
-
Kumar, S., Singh, S. P., & Kumar, M. (2014). Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. Journal of Fluorescence, 24(5), 1503–1518. [Link]
-
Stasyuk, A. J., Avlasevich, Y. S., & Luboradzki, R. (2020). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics, 22(32), 17946-17954. [Link]
-
ResearchGate. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. [Link]
-
ResearchGate. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. [Link]
-
ResearchGate. (n.d.). Consecutive cyclic voltammetric curves obtained for carbazole.... [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. [Link]
-
Altinolcek, N., Battal, A., Tavasli, M., Peveler, W. J., Yu, H. A., & Skabara, P. J. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. [Link]
-
ResearchGate. (n.d.). 7H-1-Benzofuro[2,3-b]carbazole. [Link]
-
ResearchGate. (n.d.). UV/Vis absorption (full lines) and normalized fluorescence spectra.... [Link]
-
ResearchGate. (n.d.). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. [Link]
-
Karon, K., Fita, P., & Lapkowski, M. (2021). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 26(11), 3183. [Link]
-
ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. [Link]
-
PubChem. (n.d.). 12H-Benzofuro[3,2-a]carbazole. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Buy 12H-Benzofuro[2,3-a]carbazole Industrial grade from Henan Fengda Chemical Co.,Ltd.. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of tert-butylphenyl carbazole derivatives with high thermal stabilities and high fluorescent quantum yields. [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 12H-Benzofuro[2,3-a]carbazole | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12H-Benzofuro[2,3-a]carbazole CAS#: 1338919-70-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iieta.org [iieta.org]
